2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-12-8-6-7-10-14(12)20-18(21)16-13-9-4-2-3-5-11-15(13)22-17(16)19/h6-8,10H,2-5,9,11,19H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLBSIVWJRLEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide are Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both Bcr-Abl and HDAC. By inhibiting Bcr-Abl, it prevents the phosphorylation of proteins involved in cell signaling pathways, thereby disrupting the proliferation of cancer cells. By inhibiting HDAC, it increases the acetylation of histones, leading to a more relaxed chromatin structure and promoting the transcription of tumor suppressor genes.
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. The Bcr-Abl pathway is involved in cell proliferation, and its inhibition can lead to the arrest of cell growth. The HDAC pathway is involved in gene expression, and its inhibition can lead to the reactivation of silenced tumor suppressor genes.
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the enzymes present in the body.
Result of Action
The dual inhibition of Bcr-Abl and HDAC by this compound results in potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145. This suggests that the compound could have potential therapeutic applications in the treatment of these cancers.
Biological Activity
2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological effects, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by a hexahydrocycloocta[b]thiophene core. Its structure can be represented as follows:
- Molecular Formula : C14H19N3OS
- Molecular Weight : 273.38 g/mol
Research indicates that thiophene derivatives often exhibit biological activity through various mechanisms, such as:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell mitosis. This mechanism is particularly relevant in cancer therapy, where disrupting the mitotic spindle can lead to cancer cell death .
- Antiproliferative Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. The ability to induce apoptosis in tumor cells is a significant area of interest .
Biological Activity and Case Studies
-
Anticancer Activity :
- A study evaluated the anticancer potential of related thiophene derivatives and found that they significantly inhibited the growth of several cancer cell lines at low concentrations. For instance, a derivative similar to this compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells .
- Cell Cycle Arrest :
- In Vivo Studies :
Data Summary Table
| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
|---|---|---|---|---|
| Anticancer Activity Study | MCF-7 (Breast Cancer) | 0.005 | Tubulin Inhibition | Significant growth inhibition |
| Cell Cycle Arrest Investigation | A549 (Lung Cancer) | 0.01 | G2/M Phase Arrest | Induction of apoptosis |
| In Vivo Efficacy Study | Xenograft Models | N/A | Tumor Growth Inhibition | Reduced tumor size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
